N-(4-methyl-3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(4-methyl-3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often include heating and the use of solvents such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as the NF-kB inflammatory pathway and induces apoptosis in cancer cells by inhibiting ER stress and reducing the expression of apoptosis markers.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its neuroprotective and anti-inflammatory properties.
5-Arylazothiazoles: Exhibits antimicrobial and anticancer activities.
Uniqueness
N-(4-methyl-3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C13H12N6O4 |
---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H12N6O4/c1-7-2-3-8(4-9(7)19(22)23)16-12(21)10-5-11(20)17-13-14-6-15-18(10)13/h2-4,6,10H,5H2,1H3,(H,16,21)(H,14,15,17,20) |
InChI Key |
AAVPRMBZFJPHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=NC=NN23)[N+](=O)[O-] |
Origin of Product |
United States |
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